

An In-depth Technical Guide on the Receptor Binding Affinity of Lomardexamfetamine

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Compound of Interest

Compound Name: *Lomardexamfetamine*

Cat. No.: *B608625*

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Introduction

Lomardexamfetamine is a prodrug of d-amphetamine, a potent central nervous system stimulant. The pharmacological effects of **lomardexamfetamine** are attributable to its active metabolite, d-amphetamine, which primarily modulates monoaminergic systems in the brain.^[1] A comprehensive understanding of d-amphetamine's receptor binding affinity is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics.

This technical guide provides a detailed overview of the receptor binding profile of d-amphetamine. It includes quantitative binding data for its primary molecular targets, detailed experimental protocols for assessing receptor affinity, and visualizations of the key signaling pathways involved in its mechanism of action.

Quantitative Receptor Binding Data

The affinity of d-amphetamine for its primary molecular targets—the dopamine transporter (DAT), the norepinephrine transporter (NET), the serotonin transporter (SERT), and the trace amine-associated receptor 1 (TAAR1)—has been characterized through various in vitro studies. The inhibition constant (K_i) is a measure of the binding affinity of a ligand for a receptor, with a lower K_i value indicating a higher affinity. The half-maximal effective concentration (EC_{50}) represents the concentration of a drug that induces a response halfway

between the baseline and maximum after a specified exposure time and is a common measure of agonist potency.

The following table summarizes the reported binding affinities and potencies of d-amphetamine for its key targets.

Target	Species	Assay Type	Value	Reference
Dopamine Transporter (DAT)	Human	Radioligand Binding (K_i)	0.64 μ M	[2]
Rat		Radioligand Binding (K_i)	0.034 μ M	[2]
Human	-		~100 nM	[3]
Norepinephrine Transporter (NET)	Human	Radioligand Binding (K_i)	0.07 μ M	[2]
Rat		Radioligand Binding (K_i)	0.039 μ M	
Human	-		40-50 nM	
Serotonin Transporter (SERT)	Human	Radioligand Binding (K_i)	38 μ M	
Rat		Radioligand Binding (K_i)	3.8 μ M	
Human	-		1.4-3.8 μ M	
Trace Amine-Associated Receptor 1 (TAAR1)	Human-Rat Chimera	cAMP Accumulation (EC_{50})	4.44 μ M	

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug characterization. The following are detailed methodologies for key experiments used to quantify the interaction of d-amphetamine with its molecular targets.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound (e.g., d-amphetamine) to compete with a radiolabeled ligand for binding to a specific monoamine transporter.

Materials:

- Cell membranes prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter.
- Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
- Test compound (d-amphetamine).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Wash buffer (ice-cold assay buffer).
- 96-well microplates.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

Procedure:

- Compound Preparation: Prepare a series of dilutions of d-amphetamine in the assay buffer.
- Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membrane preparation.

- Non-specific Binding: A high concentration of a known non-radiolabeled inhibitor, radioligand, and cell membrane preparation.
- Competitive Binding: d-amphetamine dilution, radioligand, and cell membrane preparation.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the d-amphetamine concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value (the concentration of d-amphetamine that inhibits 50% of the specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_e))$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

Synaptosome Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Materials:

- Fresh or frozen brain tissue (e.g., rat striatum for DAT, cortex for NET).
- Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
- Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).
- Test compound (d-amphetamine).
- Inhibitors to block uptake by other transporters (e.g., desipramine to block NET when studying DAT).
- Filtration apparatus and glass fiber filters.
- Scintillation counter and scintillation fluid.

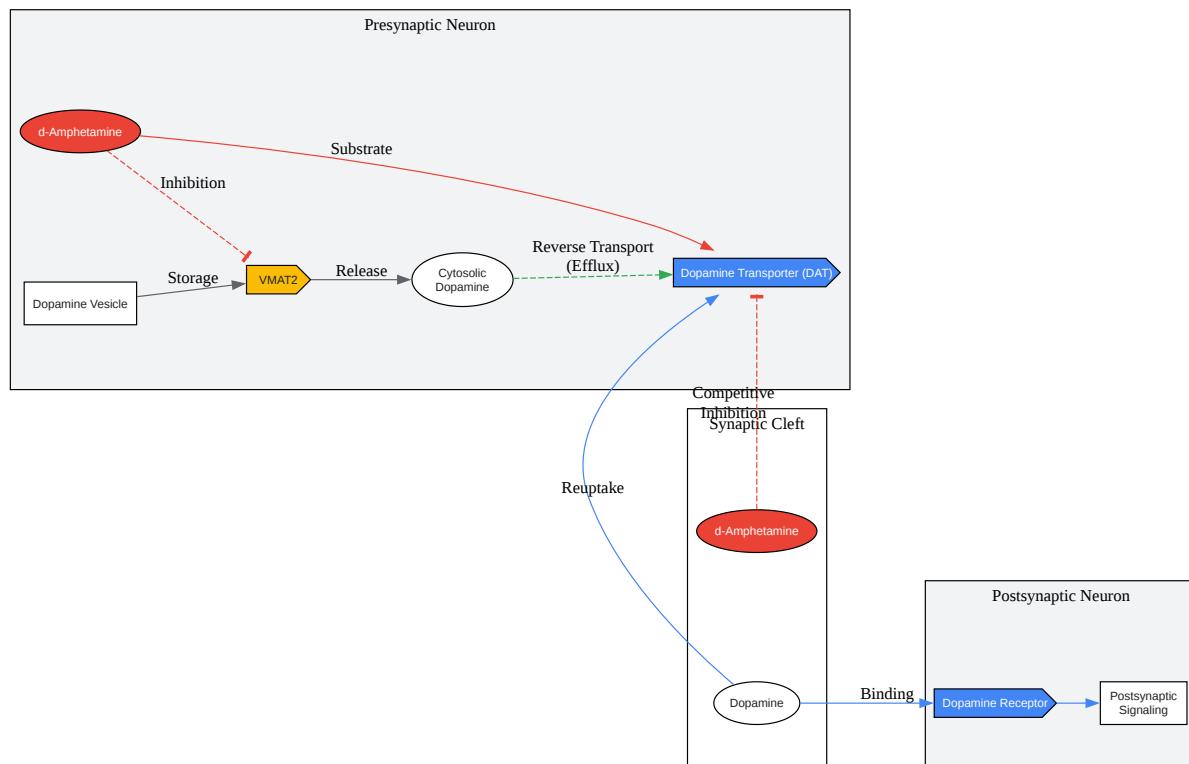
Procedure:

- **Synaptosome Preparation:**
 - Homogenize the brain tissue in ice-cold homogenization buffer.
 - Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
 - Resuspend the synaptosome pellet in uptake buffer.
- **Assay Setup:** In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomes with various concentrations of d-amphetamine or vehicle.
- **Uptake Initiation:** Add the radiolabeled neurotransmitter to initiate the uptake process.
- **Incubation:** Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- **Uptake Termination:** Stop the uptake by rapidly filtering the contents through glass fiber filters and washing with ice-cold uptake buffer.

- Scintillation Counting: Measure the radioactivity retained on the filters.
- Data Analysis:
 - Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.
 - Calculate the percentage of inhibition of uptake for each concentration of d-amphetamine.
 - Plot the percentage of inhibition against the logarithm of the d-amphetamine concentration to determine the IC_{50} value.

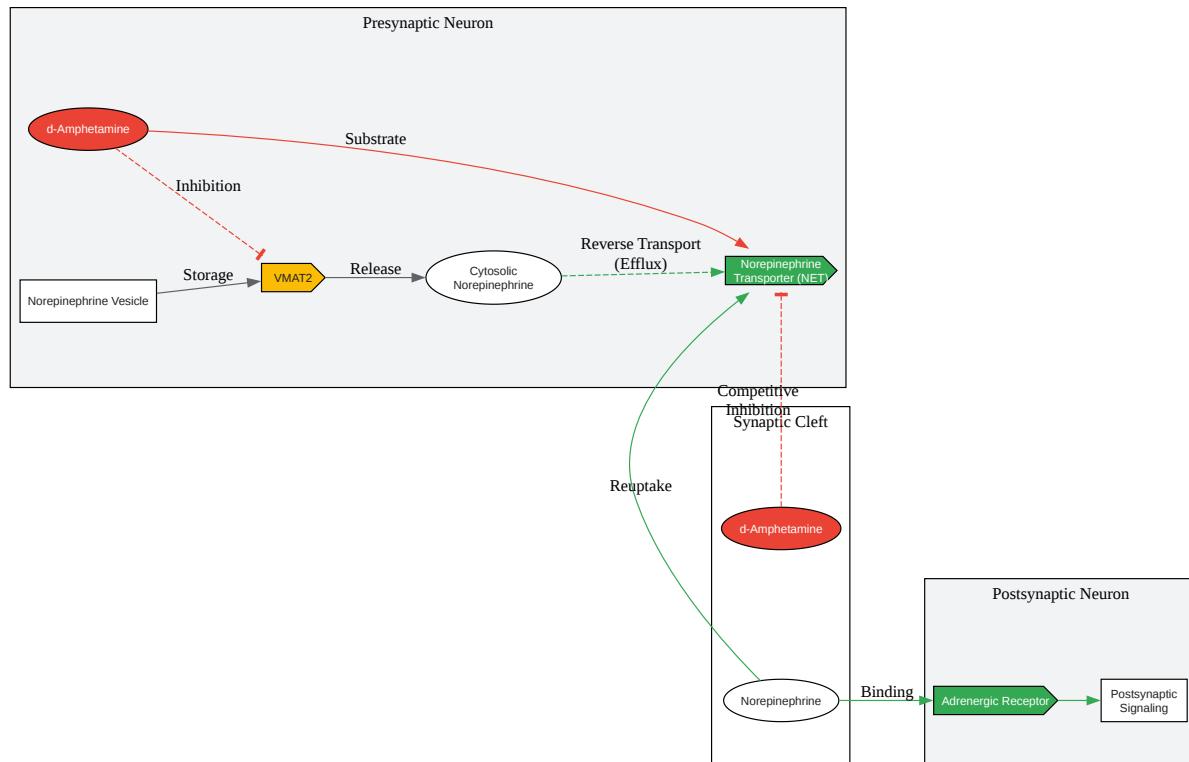
Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by d-amphetamine.



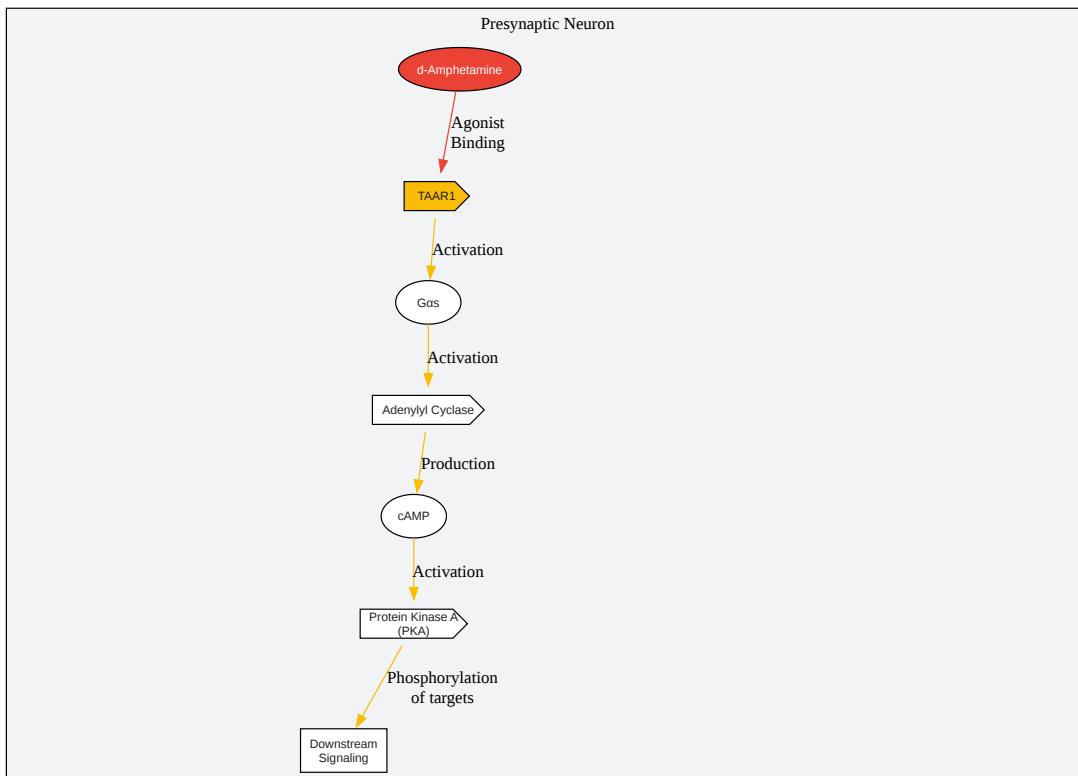
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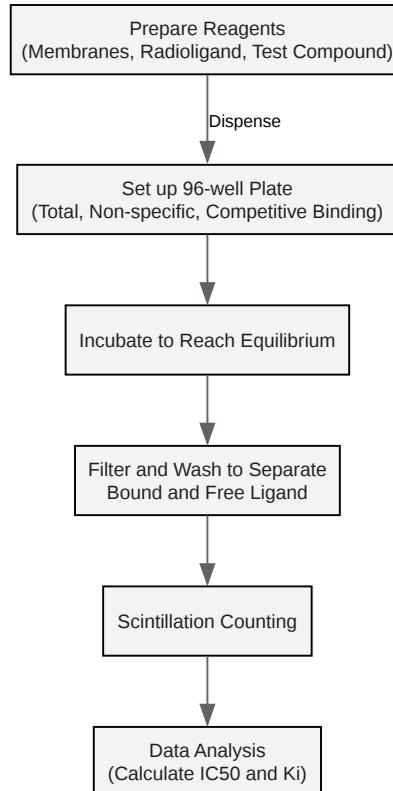
Caption: Mechanism of d-amphetamine at the dopamine transporter (DAT).



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Caption: Mechanism of d-amphetamine at the norepinephrine transporter (NET).





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